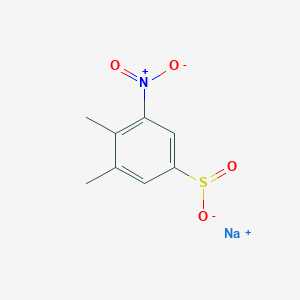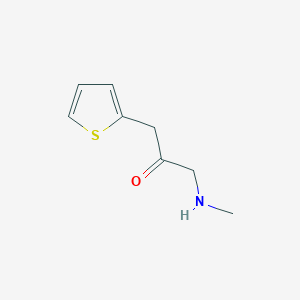
1-(Methylamino)-3-(thiophen-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)-3-(thiophen-2-yl)propan-2-one is an organic compound that features a thiophene ring, a methylamino group, and a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one typically involves the reaction of thiophene-2-carboxaldehyde with methylamine and a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methylamino)-3-(thiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Thiophen-2-yl)propan-2-one: Lacks the methylamino group, leading to different chemical and biological properties.
3-(Thiophen-2-yl)propan-2-one: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one is unique due to the presence of both the thiophene ring and the methylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-(methylamino)-3-thiophen-2-ylpropan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-9-6-7(10)5-8-3-2-4-11-8/h2-4,9H,5-6H2,1H3 |
Clave InChI |
WDKDECVQWMKUQU-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


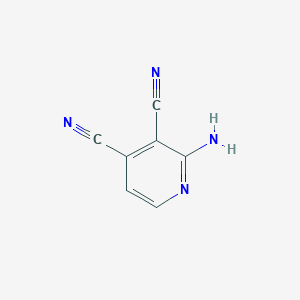
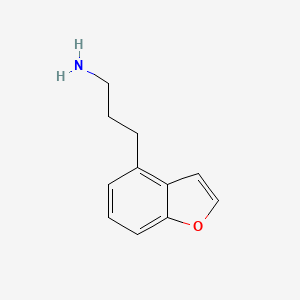
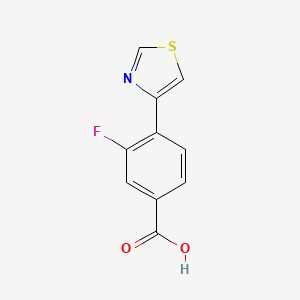
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
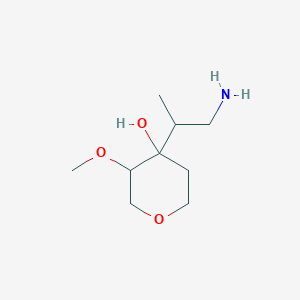
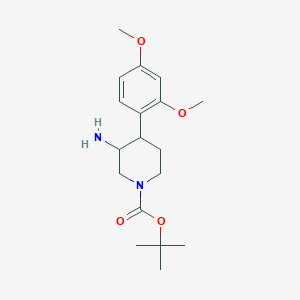
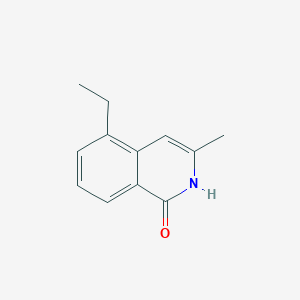
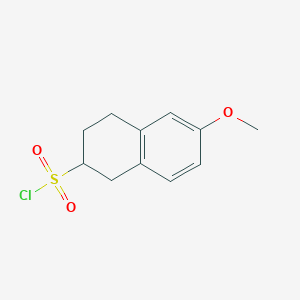
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
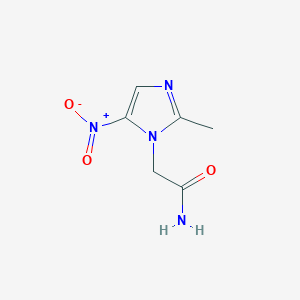
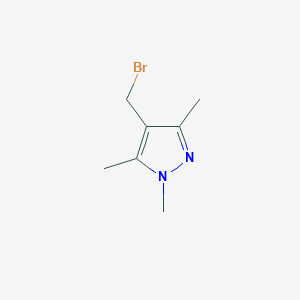
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
